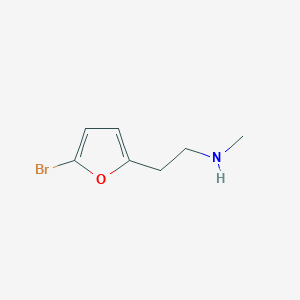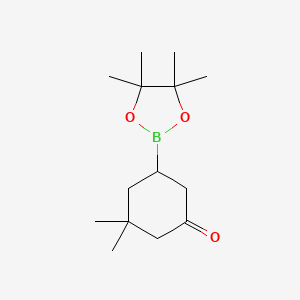
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C10H19BO2 .
- The compound features a cyclohexanone ring with two methyl groups at the 3 and 3’ positions and a tetramethyl-1,3,2-dioxaborolane group attached at the 5 position.
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one: , is a boron-containing organic compound.
Preparation Methods
- Synthetic Routes :
- Hydroboration of cyclohexanone with pinacolborane (HBpin) is a common method. This reaction introduces the boron atom into the cyclohexanone ring.
- The reaction proceeds under mild conditions and is catalyzed by transition metals (e.g., palladium).
- Industrial Production :
- HBpin is commercially available and can be purchased.
- Large-scale production typically involves boronate ester synthesis followed by hydrolysis to yield HBpin .
Chemical Reactions Analysis
- Reactions :
- Hydroboration : HBpin participates in hydroboration reactions with alkynes and alkenes, forming boronate esters.
- Borylation : It can undergo borylation at benzylic C-H bonds of alkylbenzenes.
- Coupling : HBpin reacts with aryl iodides to form aryl boronates.
- Common Reagents and Conditions :
- Palladium catalysts are often used for hydroboration and borylation.
- Copper catalysts facilitate coupling reactions.
- Major Products :
- Boronate esters and boron-containing compounds are the primary products.
Scientific Research Applications
- Chemistry :
- HBpin serves as a versatile reagent for boron-based transformations.
- It’s used in C-C bond formation , cross-coupling reactions , and asymmetric synthesis .
- Biology and Medicine :
- Boron-containing compounds have potential applications in drug discovery due to their unique properties.
- HBpin derivatives may be explored for medicinal purposes.
- Industry :
- Boron-based materials find use in polymer chemistry , catalysis , and materials science .
Mechanism of Action
- HBpin ’s mechanism depends on the specific reaction.
- For hydroboration, it involves addition of B-H across C=C or C≡C bonds .
- In borylation, it forms boronate esters via nucleophilic attack.
Comparison with Similar Compounds
- Uniqueness :
- HBpin stands out due to its stability, ease of handling, and compatibility with various functional groups.
- Similar Compounds :
- Other boron-containing compounds include boronic acids , boronate esters , and boron clusters .
Properties
Molecular Formula |
C14H25BO3 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H25BO3/c1-12(2)8-10(7-11(16)9-12)15-17-13(3,4)14(5,6)18-15/h10H,7-9H2,1-6H3 |
InChI Key |
IIMBZQYTTPUQSU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



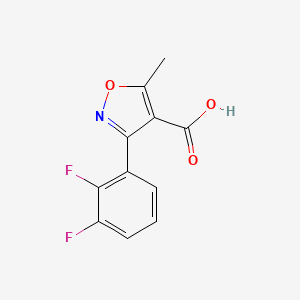
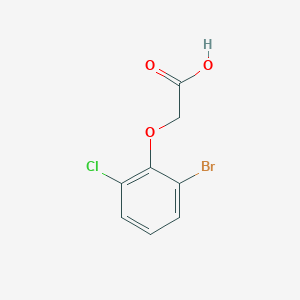



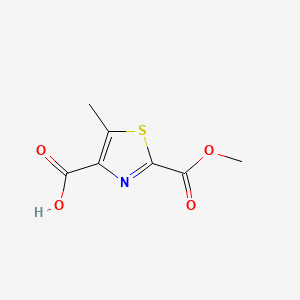
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
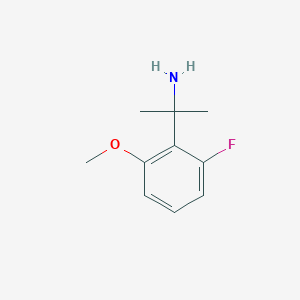
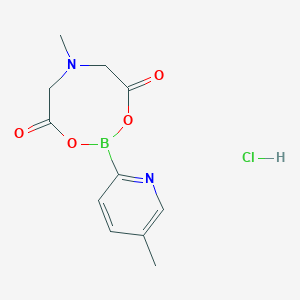
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
